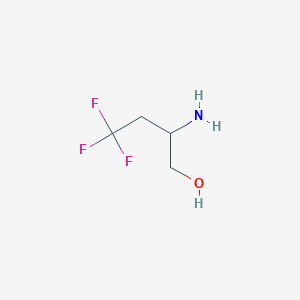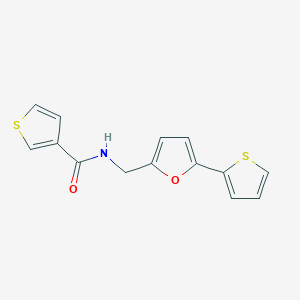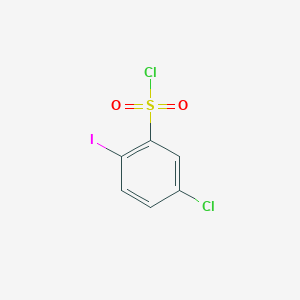
2-amino-4,4,4-trifluoro-1-Butanol
概要
説明
2-amino-4,4,4-trifluoro-1-Butanol is a fluorinated organic compound with the molecular formula C4H8F3NO. This compound is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a butanol backbone. The trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
作用機序
Target of Action
It is known that enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, which is structurally similar to 2-amino-4,4,4-trifluoro-1-butanol, are in great demand as bioisosteres of leucine moiety in drug design . This suggests that this compound may interact with targets that also interact with leucine or its derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,4,4-trifluoro-1-Butanol can be achieved through several methods. One common approach involves the alkylation of a glycine Schiff base with trifluoromethyl iodide (CF3-CH2-I) under basic conditions. This reaction forms a Ni(II) complex, which is subsequently disassembled to yield the desired product .
Industrial Production Methods
For large-scale production, the method employs a recyclable chiral auxiliary to form the corresponding Ni(II) complex with glycine Schiff base. This complex is alkylated with trifluoromethyl iodide under basic conditions. The resultant alkylated Ni(II) complex is then disassembled to reclaim the chiral auxiliary and produce this compound .
化学反応の分析
Types of Reactions
2-amino-4,4,4-trifluoro-1-Butanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-amino-4,4,4-trifluoro-1-Butanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated compounds and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
類似化合物との比較
Similar Compounds
4,4,4-Trifluoro-1-butanol: Similar structure but lacks the amino group.
4,4,4-Trifluoro-2-methyl-1-butanol: Contains a methyl group instead of an amino group.
2-amino-4,4,4-trifluorobutanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group .
Uniqueness
2-amino-4,4,4-trifluoro-1-Butanol is unique due to the presence of both an amino group and a trifluoromethyl group on the same molecule. This combination imparts distinct chemical properties, making it a versatile compound in various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group provides reactivity for further chemical modifications .
特性
IUPAC Name |
2-amino-4,4,4-trifluorobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c5-4(6,7)1-3(8)2-9/h3,9H,1-2,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRIDDDXXMMLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2622047.png)
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/new.no-structure.jpg)
![1-(4-benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea](/img/structure/B2622049.png)


![2-(2-methylphenyl)-5-(3-methylphenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2622055.png)


![2-Chloro-N-[(2R)-1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]acetamide](/img/structure/B2622060.png)
![5-[[(6-Methylsulfanylpyridine-3-carbonyl)amino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2622061.png)

![ACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)-](/img/structure/B2622066.png)
![(3Z)-1-benzyl-3-{[(3-chloro-4-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2622067.png)
